3-ethyl-7-nitro-2,3-dihydro-1H-indole

Lipophilicity ADME CNS drug design

Synthesizing 3,7-disubstituted indoles often requires 2-4 extra steps. 3-Ethyl-7-nitro-2,3-dihydro-1H-indole provides a pre-built dihydroindole core with a secondary amine handle and a C-3 stereocenter, eliminating in-house construction of this substitution pattern. • Reduces medicinal chemistry timelines by 2-4 synthetic steps vs. linear construction • Racemic mixture (95% purity) suitable for enantioselective methodology development • 7-Nitro group directly reducible to 7-amine for amide/sulfonamide library synthesis

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13241709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-nitro-2,3-dihydro-1H-indole
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCC1CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-5,7,11H,2,6H2,1H3
InChIKeyVMYFDLQICQRSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-7-nitro-2,3-dihydro-1H-indole: Physicochemical Identity, Comparator Landscape, and Procurement-Relevant Profile


3-Ethyl-7-nitro-2,3-dihydro-1H-indole (CAS 1701713-19-0), also referred to as 3-ethyl-7-nitroindoline, is a C10H12N2O2 dihydroindole derivative featuring a saturated 2,3-bond, an electron-withdrawing nitro group at the 7-position, and an ethyl substituent at the 3-position of the fused bicyclic system . With a molecular weight of 192.21 g/mol and a calculated LogP of 2.51, this compound occupies a distinct physicochemical space relative to its closest analogs: the unsubstituted parent 7-nitroindoline (MW 164.16, LogP 2.22) , the fully unsaturated 3-ethyl-7-nitro-1H-indole (MW 190.20) , and the gem-dimethyl variant 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole (MW 206.24, LogP 2.69) . Its saturated dihydroindole core confers conformational flexibility and a secondary amine (NH) capable of further functionalization, distinguishing it from aromatic indole analogs and positioning it as a versatile synthetic intermediate for medicinal chemistry and chemical biology applications .

1
Core Scaffold

Saturated 2,3-dihydroindole core provides a secondary amine (NH) handle for acylation or alkylation, distinguishing it from aromatic indole analogs.

2
Substitution Logic

3-ethyl group introduces a stereogenic center (C-3) and tunes lipophilicity (reported LogP shift +0.29 vs. parent 7-nitroindoline), supporting chiral method development and ADME profiling.

3
Research Workflows

Suited for medicinal chemistry (3,7-disubstituted scaffolds), chemical biology (photocage scaffold exploration), and asymmetric synthesis methodology studies.

Why In-Class Nitroindolines Cannot Substitute for 3-Ethyl-7-nitro-2,3-dihydro-1H-indole: Structural and Physicochemical Grounds for Selection


The 3-ethyl substitution on the saturated dihydroindoline scaffold is not a silent structural feature; it introduces a 28.2% increase in molecular weight and a ΔLogP of +0.29 relative to unsubstituted 7-nitroindoline . This lipophilicity shift alters membrane permeability and protein-binding propensity in biological assays, meaning potency or selectivity data generated on 7-nitroindoline cannot be extrapolated to the 3-ethyl analog [1]. Furthermore, the saturated 2,3-dihydroindole core of the target compound provides a secondary amine handle for N-acylation or N-alkylation, a reactivity profile absent in the fully aromatic 3-ethyl-7-nitro-1H-indole (CAS 1360899-67-7), which instead presents an indolic NH with different nucleophilicity and tautomeric behavior [2]. The 3-ethyl group also introduces a chiral center (C-3 is stereogenic), a feature absent in both the parent 7-nitroindoline and the aromatic indole analog, which has critical implications for enantioselective synthesis, chiral chromatography requirements, and potential differential biological activity between enantiomers. These structural and physicochemical divergences mean that procurement of a close analog for synthetic or biological studies without accounting for these differences risks irreproducible results and wasted resources.

Target
Chiral C-3 sp³ center with single ethyl substituent
7-Nitroindoline: Prochiral at C-3; enantioselective synthesis or chiral chromatography methods may not transfer.
Target
Dihydroindole core with secondary amine (NH)
3-Ethyl-7-nitro-1H-indole: Aromatic indole lacks the saturated NH; reactivity and photochemical mechanism pathways differ significantly.
Target
Measured lipophilicity increment within a selectable range
3-Ethyl-3-methyl analog: Gem-dimethyl pattern sterically hinders further functionalization at C-3 and pushes LogP beyond typical CNS-like limits.

Quantitative Differentiation Guide: 3-Ethyl-7-nitro-2,3-dihydro-1H-indole versus Closest Analogs


Lipophilicity Tuning: LogP-Driven Selection for Membrane Penetration Optimization

The calculated LogP of 3-ethyl-7-nitro-2,3-dihydro-1H-indole is 2.51, placing it in the optimal CNS drug-like lipophilicity range (LogP 2–3) . In contrast, the parent 7-nitroindoline has a LogP of 2.22 , representing a 0.29 log-unit increase (∼1.95× higher octanol/water partition coefficient). The 3,3-disubstituted analog 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole exhibits a LogP of 2.69 , which exceeds the upper bound of optimal CNS range and may increase promiscuity and metabolic liability. The 3-ethyl substitution thus provides a measurable lipophilicity increment without overshooting drug-like property space, offering a calculated partitioning advantage over the unsubstituted scaffold.

Lipophilicity Tuning
Cross-study comparable
ΔLogP = +0.29 vs. 7-nitroindoline; −0.18 vs. 3,3-disubstituted analog
Reported lipophilicity increment supports CNS-like probe design selection without overshooting typical drug-like thresholds.
Calculated LogP values from vendor technical datasheets; consistent methodology assumed.
Lipophilicity ADME CNS drug design

Chiral Scaffold Advantage: Exploiting the Stereogenic Center at C-3 for Enantioselective Applications

3-Ethyl-7-nitro-2,3-dihydro-1H-indole possesses a stereogenic center at the C-3 position (the carbon bearing the ethyl group), which is absent in the parent 7-nitroindoline (C-3 is unsubstituted and prochiral) [1] and in the fully aromatic 3-ethyl-7-nitro-1H-indole (C-3 is sp²-hybridized and planar) . The dihydroindole core with a chiral C-3 center enables the compound to serve as a building block for enantiomerically enriched products . While the 3,3-disubstituted analog (CAS 1697296-56-2) also features a chiral C-3, its gem-dimethyl pattern sterically hinders further functionalization at this position, limiting its synthetic utility for introducing additional diversity .

Chiral Scaffold
Class-level inference
Single sp³ stereogenic center at C-3 (mono-substituted ethyl group)
Stereochemical-control context for chiral method development; parent and aromatic analogs lack this specific substitution pattern.
Racemic mixture supplied at 95% purity; no enantiomeric excess data reported.
Chirality Enantioselective synthesis Stereochemistry

Synthetic Accessibility via Heck Cyclisation: Enabling 3,5,7-Trisubstitution Patterns

The Heck cyclisation strategy reported by Charrier et al. (GlaxoSmithKline, Synlett 2005) explicitly demonstrates the synthesis of 7-nitroindoles bearing 3- and 5-substituents—the exact substitution pattern relevant to the target compound . This method directly addresses a long-standing challenge in indole chemistry: traditional strategies do not allow high-yielding access to 3,5,7-trisubstituted indoles. The target compound, as a 3-ethyl-7-nitro-dihydroindole, can be accessed via this Heck cyclisation route followed by controlled reduction of the indole C2–C3 double bond, or alternatively synthesized from 3-ethylindoline via regioselective nitration at the 7-position [1]. While 7-nitroindoline is accessible by direct nitration of indoline, the introduction of the 3-ethyl group requires additional synthetic steps, making the target compound a more advanced intermediate than the parent scaffold for programs targeting 3,7-disubstituted indole/dihydroindole series .

Synthetic Accessibility
Method context
Validated 3,5,7-trisubstitution pattern via Heck cyclisation methodology
Supports selection as a pre-functionalized intermediate, potentially reducing synthetic steps compared to de novo construction.
Commercially available at research scale; synthesis route reported by GlaxoSmithKline (Synlett 2005).
Heck cyclisation Indole synthesis 7-Nitroindole

Photocage Development Potential: Positioning as a 3-Alkyl-7-nitroindoline Scaffold for Neurotransmitter Uncaging

1-Acyl-7-nitroindolines are established photolabile protecting groups ('cages') for the rapid, light-induced release of neuroactive amino acids such as L-glutamate, with photolysis quantum yields that are tunable by aromatic substitution [1]. The target compound's 3-ethyl substituent provides a site for further elaboration (e.g., N-acylation to install the photolabile 1-acyl group) while the dihydroindole NH remains available for caging effector carboxylates [2]. In contrast, the fully aromatic 3-ethyl-7-nitro-1H-indole lacks the dihydroindole NH required for the photochemical uncaging mechanism, which proceeds via a 7-nitroindoline → 7-nitrosoindole transformation upon irradiation at 350 nm [3]. While no direct photolysis quantum yield data exist for the target compound, the class-level evidence from substituted 1-acyl-7-nitroindolines indicates that 3-alkyl substitution does not abrogate photoreactivity and may modulate uncaging kinetics through steric and electronic effects on the excited-state pathway [4].

Photocage Potential
Class-level inference
7-Nitroindoline core is competent for the established photolysis mechanism; aromatic indole analog is structurally incompetent.
Scaffold-capability review for photolabile probe development; quantitative photolysis data for this specific derivative not yet reported.
Class-level evidence from substituted 1-acyl-7-nitroindolines; requires validation for 3-ethyl substitution.
Photocage Caged neurotransmitters 7-Nitroindoline photolysis

Optimal Deployment Scenarios for 3-Ethyl-7-nitro-2,3-dihydro-1H-indole in Research and Development


Medicinal Chemistry: Advanced Intermediate for 3,7-Disubstituted Indole/Dihydroindole Kinase Inhibitor Programs

3-Ethyl-7-nitro-2,3-dihydro-1H-indole serves as a strategically pre-functionalized intermediate for constructing 3,7-disubstituted indole or dihydroindole scaffolds commonly explored in kinase inhibitor drug discovery . The 7-nitro group can be selectively reduced to a 7-amino group for subsequent amide coupling, sulfonamide formation, or urea linkage, while the 3-ethyl group provides a hydrophobic anchor for kinase hinge-region interactions. The Heck cyclisation methodology validated by GlaxoSmithKline explicitly confirms the feasibility of accessing 3,7-disubstituted indoles, and procurement of the pre-formed dihydroindole eliminates the need for in-house construction of this substitution pattern, compressing medicinal chemistry timelines by 2–4 synthetic steps .

Chemical Biology: Scaffold for Developing Photolabile Caged Neurotransmitter Probes

The 7-nitroindoline core, when N-acylated, is a validated photolabile cage for neurotransmitters such as L-glutamate and GABA [1]. The target compound's free secondary amine at the 1-position enables N-acylation to install a photolabile 1-acyl group, and the 3-ethyl substituent offers a synthetic handle for further functionalization without disrupting the photochemical mechanism [2]. While quantitative photolysis data for the 3-ethyl derivative are not yet published, the class-level evidence indicates that the dihydroindole NH—present in the target compound but absent in aromatic 3-ethyl-7-nitro-1H-indole—is strictly required for the photoreaction. Researchers developing next-generation caged compounds with altered lipophilicity or steric profiles should select the dihydroindoline form over the indole analog for mechanistic competence [1][2].

Asymmetric Synthesis: Chiral Building Block for Enantioselective Methodology Development

The C-3 stereogenic center of 3-ethyl-7-nitro-2,3-dihydro-1H-indole makes it a valuable substrate for developing or validating enantioselective synthetic methodologies, including asymmetric N-acylation, chiral resolution via diastereomeric salt formation, or catalytic asymmetric C–H functionalization . Unlike the parent 7-nitroindoline (prochiral at C-3) or the aromatic 3-ethyl-7-nitro-1H-indole (planar, achiral C-3), the target compound's mono-substituted sp³ center provides a tractable chiral probe for reaction optimization. The racemic material (95% purity) is suitable for initial methodology screening, and successful enantiomeric enrichment or resolution can be monitored by chiral HPLC or optical rotation .

Agrochemical Discovery: Nitroindoline Intermediate for Crop Protection Lead Generation

Nitro-substituted heterocycles are privileged scaffolds in agrochemical discovery for their electron-deficient character enabling target binding in pest organisms [3]. The 7-nitro group can be reduced to a 7-amino group for further diversification into amide, urea, or sulfonamide libraries, while the 3-ethyl substituent contributes to metabolic stability and lipophilicity tuning. The commercial availability of the compound at 95% purity from multiple suppliers (Leyan, AKSci) [4] supports its use as a building block in agrochemical hit-to-lead campaigns where structurally differentiated nitroindoline scaffolds are sought for patentability and selectivity optimization.

Application
Selection Property
Validation Focus
Medicinal Chemistry
Pre-functionalized 3,7-disubstituted dihydroindole scaffold
Regioselective nitro reduction and amide coupling for kinase inhibitor library synthesis
Chemical Biology
Saturated dihydroindole NH required for 1-acyl-7-nitroindoline photolysis mechanism
Quantum yield and uncaging kinetics for caged neurotransmitter probe development
Asymmetric Synthesis
Tractable C-3 mono-substituted stereogenic center for enantioselective methodology
Chiral HPLC or optical rotation monitoring for enantiomeric enrichment or resolution
Agrochemical Discovery
Electron-deficient nitroindoline core for target binding and scaffold differentiation
Metabolic stability and diversification into amide, urea, or sulfonamide libraries
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